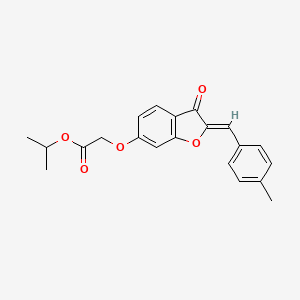
(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with similar structural motifs often involves catalyzed cyclization processes. For instance, the cyclization of 6-(1-alkoxyethyl)hex-2-ynoates using a platinum-olefin catalyst system yields multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates with good to high yields. The Z/E selectivity in these syntheses is controlled by the ester group's electronic properties, indicating the synthetic versatility of related compounds (Nakamura et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, plays a crucial role in confirming the stereochemistry and geometric configuration of complex molecules. For example, crystallographic studies have confirmed the Z-configuration of similar molecules, thereby providing insights into the stereochemical preferences during synthesis and the molecular arrangement in the solid state (Gabriele et al., 2006).
Chemical Reactions and Properties
The reactivity of compounds like "(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" can be diverse, with their ability to undergo various chemical reactions. The presence of functional groups allows for reactions such as oxidation, where isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was prepared by the oxidation of a related sulfanyl derivative, showcasing the compound's versatile chemical reactivity (Choi et al., 2008).
Physical Properties Analysis
The physical properties of organic compounds are pivotal for understanding their behavior in different environments. These properties are often influenced by molecular structure, as seen in the study of crystal structure stabilized by π–π interactions and weak intermolecular forces, highlighting the importance of structural analysis in predicting physical behavior (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties of such compounds are directly influenced by their functional groups and molecular framework. Studies on similar molecules have revealed their potential as intermediates in synthetic pathways, demonstrating the chemical versatility and reactivity of these complex structures (Gabriele et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Kotaiah et al. (2012) focused on synthesizing novel derivatives related to (Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. These compounds were evaluated for anti-inflammatory and antimicrobial activities, with some showing significant potential in these areas (Kotaiah et al., 2012).
Catalysis and Reaction Mechanisms
Grasa et al. (2002, 2003) explored the use of N-heterocyclic carbenes, which are related to the chemical structure of (Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, in transesterification and acylation reactions. These studies highlight the potential of such compounds in catalyzing important chemical reactions (Grasa et al., 2002), (Grasa et al., 2003).
Structural Studies and Applications
Haasbroek et al. (2003) conducted a study on the structural aspects of similar compounds, which aids in understanding their potential applications in various fields, including material science and pharmaceuticals (Haasbroek et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antimicrobial activity . Therefore, it’s possible that this compound could also target bacterial cells or specific proteins within these cells.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell division , suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be influenced by the pH of its environment, as changes in pH can affect the compound’s ionization state and, consequently, its interaction with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-8-9-17-18(11-16)26-19(21(17)23)10-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVEQUQXKTLLT-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

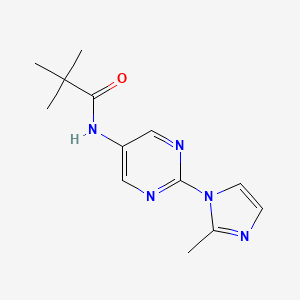
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)
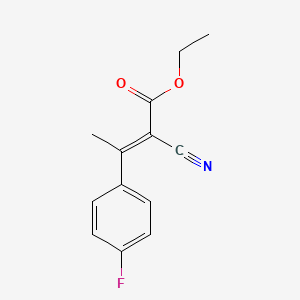
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)

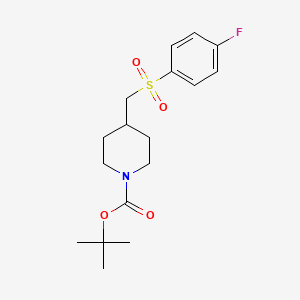
![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)
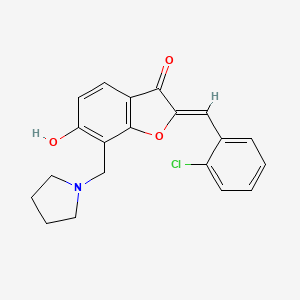
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
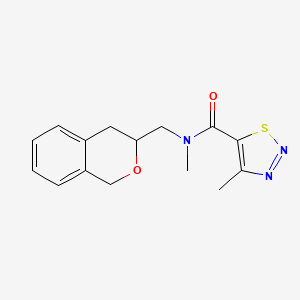
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)